

Structure-Activity Relationship of 2-Alkyl-4-Quinolinones: A Comparative Guide

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Compound of Interest

Compound Name: *1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone*

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The 2-alkyl-4-quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. These activities are significantly influenced by the nature of the alkyl substituent at the 2-position of the quinolinone ring. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-alkyl-4-quinolinones, focusing primarily on their antimicrobial and anticancer properties. The information presented herein is intended for researchers, scientists, and drug development professionals.

Antimicrobial Activity

The antimicrobial properties of 2-alkyl-4-quinolinones have been extensively studied, particularly their activity against various bacterial strains. A general trend observed is that the length and nature of the 2-alkyl chain play a crucial role in determining the potency and spectrum of activity.

The following table summarizes the minimum inhibitory concentration (MIC) values of various 2-alkyl-4-quinolinone derivatives against selected bacterial strains.

Compound ID	2-Alkyl Substituent	Bacterial Strain	MIC (µg/mL)	Reference
1	n-Pentyl (C5)	Staphylococcus aureus	Active (Inhibition Zone > 20 mm)	[1]
2	n-Heptyl (C7)	Staphylococcus aureus	Active (Inhibition Zone > 20 mm)	[1]
3 (4d)	n-Heptyl (C7) (N-hydroxy)	Staphylococcus aureus	≤ 6.25	[1]
4 (4e)	n-Nonyl (C9) (N-hydroxy)	Staphylococcus aureus	≤ 3.12	[1]
5 (HHQ)	n-Heptyl (C7)	Helicobacter pylori	0.1–0.5 (mg/mL)	[2]
6 (NHQ)	n-Nonyl (C9)	Helicobacter pylori	0.1–0.5 (mg/mL)	[2]
7	n-Heptyl (C7)	Bacillus cereus	IC50: 6.25–25	[2]
8	n-Nonyl (C9)	Bacillus cereus	IC50: 6.25–25	[2]
9	n-Octyl (C8) N-oxide	Mycobacterium tuberculosis	50	[2]
10	(Z)-undec-4'-enyl N-oxide	Mycobacterium tuberculosis	50	[2]
11	n-Heptyl (N-alkyl-2-quinolonopyrone)	Enterococcus spp.	0.25	[3][4]
12	n-Heptyl-9-t-Bu (N-alkyl-2-quinolonopyrone)	MRSA strains	≤ 2	[3][4]

Key Findings:

- **Alkyl Chain Length:** For antibacterial activity against *S. aureus*, compounds with C5 and C7 alkyl chains showed notable activity.^[1] In the case of N-hydroxy derivatives, a longer C9 chain resulted in a lower MIC value (higher potency) compared to a C7 chain.^[1] This suggests that lipophilicity, which increases with chain length, may play a significant role in antibacterial efficacy.
- **N-Oxides:** The N-oxide derivatives of 2-alkyl-4-quinolinones have also demonstrated significant antibacterial activity.^[2]
- **Modifications to the Core:** Tricyclic derivatives, specifically N-alkyl-2-quinolonopyrones, have shown potent activity against ESKAPE pathogens, with a heptyl-substituted analog being particularly effective against *Enterococcus* spp.^{[3][4]}

Anticancer Activity

Recent studies have highlighted the potential of 2-alkyl-4-quinolinone derivatives as anticancer agents. The SAR in this context also points towards the importance of the substituent at the 2-position, as well as other modifications on the quinolinone ring.

The following table presents the half-maximal inhibitory concentration (IC₅₀) values of representative 2-substituted quinolinone derivatives against various cancer cell lines.

Compound ID	2-Substituent	Cancer Cell Line	IC ₅₀ (μM)	Reference
13	Phenyl	HeLa (Cervical Cancer)	8.3	^[5]
14	Phenyl	PC3 (Prostate Cancer)	31.37	^[5]
15	3,4-methylenedioxyphenyl	PC3 (Prostate Cancer)	34.34	^[5]
16 (11e)	4-Benzoyloxy (quinolin-2(1H)-one)	COLO 205 (Colon Cancer)	< 1 (nanomolar potency)	^{[6][7]}

Key Findings:

- **Aromatic Substituents:** In contrast to the long alkyl chains favored for antimicrobial activity, 2-arylquinoline derivatives have demonstrated significant and selective anticancer properties. [\[5\]](#)
- **Lipophilicity:** A direct relationship between lipophilicity (cLogP) and cytotoxic effects has been observed, with more lipophilic aromatic quinolines showing better IC50 values against HeLa and PC3 cells. [\[5\]](#)
- **Other Substitutions:** Modifications at other positions, such as a 4-benzyloxy group on a quinolin-2(1H)-one scaffold, can lead to highly potent anticancer agents. [\[6\]](#)[\[7\]](#)

Experimental Protocols

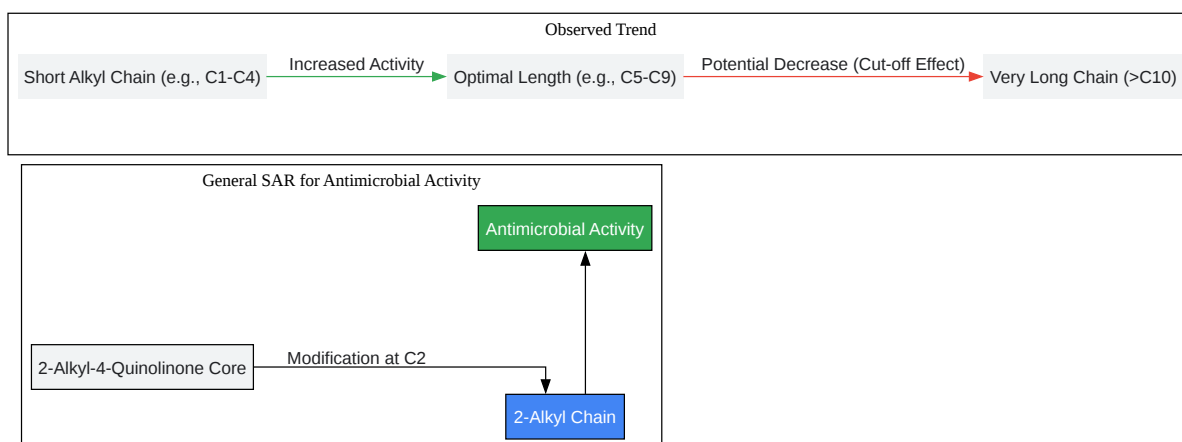
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antimicrobial potency.

- **Preparation of Inoculum:** A standardized suspension of the test bacterium (e.g., *S. aureus*) is prepared in a suitable growth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5×10^5 colony-forming units (CFU)/mL. [\[8\]](#)
- **Serial Dilution:** The test compounds are serially diluted in the growth medium in a 96-well microtiter plate to obtain a range of concentrations.
- **Inoculation:** Each well is inoculated with the bacterial suspension. A positive control (bacteria and medium without the compound) and a negative control (medium only) are included.
- **Incubation:** The plate is incubated at 37°C for 18-24 hours. [\[8\]](#)
- **Determination of MIC:** The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. [\[8\]](#) This can be assessed visually or by measuring the optical density at 600 nm.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

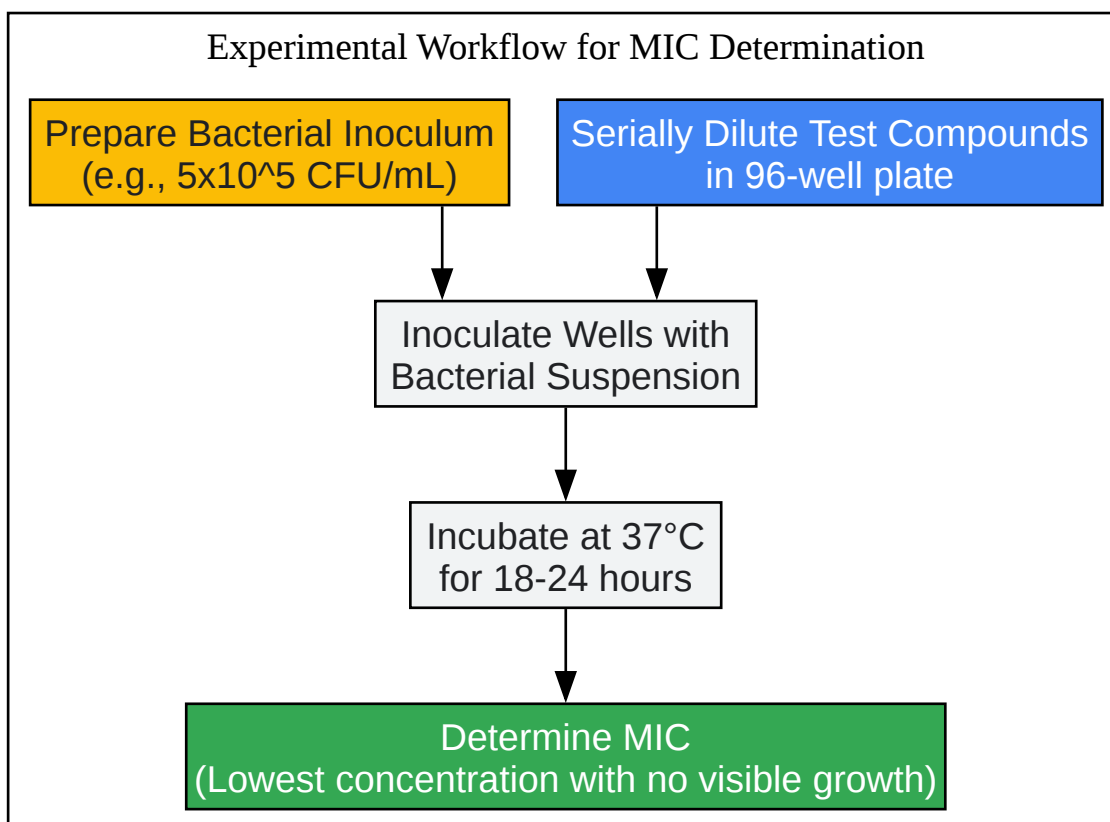
- **Cell Seeding:** Cancer cells (e.g., HeLa, PC3) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.
- **Compound Treatment:** The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
- **MTT Addition:** MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
- **Solubilization:** The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Visualizations



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Caption: General Structure-Activity Relationship of 2-Alkyl-4-Quinolinones in Antimicrobial Activity.



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Caption: A typical experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

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